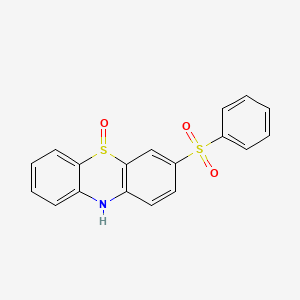![molecular formula C36H54O6 B4949911 1,2-ethanediyl bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate]](/img/structure/B4949911.png)
1,2-ethanediyl bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-ethanediyl bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate], commonly known as Irganox 1098, is an antioxidant commonly used in polymer production. It is a white crystalline powder with a molecular weight of 1178.58 g/mol.
Mecanismo De Acción
Irganox 1098 acts as an antioxidant by scavenging free radicals and preventing the oxidation of polymers. It works by donating hydrogen atoms to free radicals, thus neutralizing them and preventing further damage to the polymer. In addition, Irganox 1098 has been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its potential use in the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that Irganox 1098 has low toxicity and is well-tolerated in animals. It has been shown to have antioxidant and anti-inflammatory effects in various cell and animal models. In addition, Irganox 1098 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Irganox 1098 in lab experiments is its high stability and low volatility, which makes it easy to handle and store. In addition, it has a long shelf life and can be used in a wide range of polymer systems. However, one limitation of using Irganox 1098 is its relatively low solubility in water, which may limit its use in aqueous systems.
Direcciones Futuras
Future research on Irganox 1098 could focus on its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, further studies could investigate the mechanism of action of Irganox 1098 and its potential interactions with other antioxidants and drugs. Finally, research could also focus on developing more efficient and cost-effective synthesis methods for Irganox 1098.
Métodos De Síntesis
Irganox 1098 is synthesized by the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with ethylene glycol in the presence of a catalyst. The reaction is carried out at a temperature range of 180-200°C, and the yield of the product is around 70-80%.
Aplicaciones Científicas De Investigación
Irganox 1098 is widely used in the polymer industry as a stabilizer to prevent degradation of polymers during processing and storage. It is also used in the production of various plastic products, such as food packaging, toys, and medical devices. In addition, Irganox 1098 has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54O6/c1-33(2,3)25-19-23(20-26(31(25)39)34(4,5)6)13-15-29(37)41-17-18-42-30(38)16-14-24-21-27(35(7,8)9)32(40)28(22-24)36(10,11)12/h19-22,39-40H,13-18H2,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXGFUDOEKFBGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36541-61-4 |
Source


|
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-ω-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-ω-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36541-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
582.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-oxo-1,1-diphenyl-2-[4-(2-pyridinyl)-1-piperazinyl]ethanol](/img/structure/B4949833.png)
![N'-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B4949841.png)
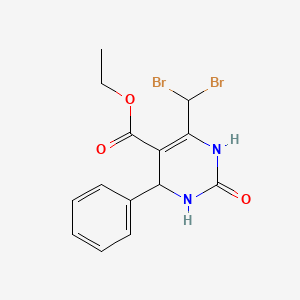
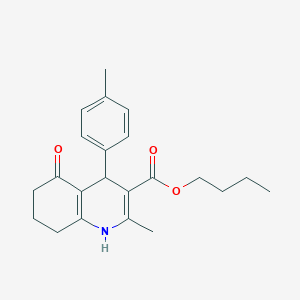
![N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine](/img/structure/B4949864.png)
![2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl diethyldithiocarbamate](/img/structure/B4949877.png)
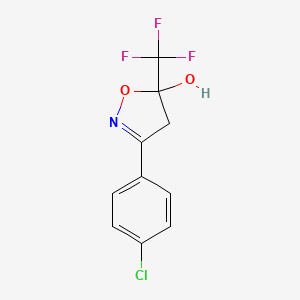
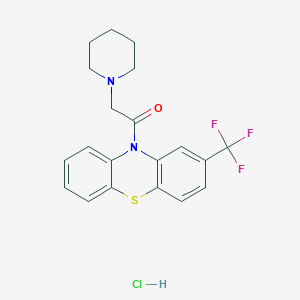
![N-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4949888.png)

![4-[(propylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4949899.png)
![ethyl 2-({3-phenyl-3-[(trifluoroacetyl)amino]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4949901.png)
![ethyl 2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4949904.png)
